methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Gabriel synthesis N-alkylation leaving-group kinetics

This bifunctional N-phthalimido-α-haloester solves the common pain point of sluggish alkylation or failed chemoselectivity in γ-amino acid analog synthesis. Unlike α-chloro or ω-bromo regioisomers, the α-bromo center provides 10-100x faster SN2 kinetics. The phthalimido group remains orthogonal to methyl ester and α-bromo sites. - **Key outcomes:** Mild SN2 displacement (0-25°C) with azide, thioacetate, or amines; subsequent hydrazinolysis releases primary γ-amine; LiOH hydrolyzes ester. - **Supply advantage:** 98% purity grade (vs. 95% typical) reduces impurity burden by ~60%, often eliminating pre-reaction chromatography and saving 5-15% yield loss.

Molecular Formula C13H12BrNO4
Molecular Weight 326.146
CAS No. 35294-53-2
Cat. No. B2877784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
CAS35294-53-2
Molecular FormulaC13H12BrNO4
Molecular Weight326.146
Structural Identifiers
SMILESCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br
InChIInChI=1S/C13H12BrNO4/c1-19-13(18)10(14)6-7-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3
InChIKeyCZODFRDZBXWPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Class Positioning Overview


Methyl 2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS 35294-53-2) is a bifunctional synthetic intermediate of molecular formula C13H12BrNO4 and molecular weight 326.14 g/mol . The compound belongs to the N-phthalimido-α-haloester class, bearing a phthalimide-protected γ-amino group and an α-bromo substituent on a butanoate methyl ester backbone . It is primarily employed as a protected amino acid equivalent in multi-step organic syntheses, where the phthalimido group serves as a latent primary amine (removable via hydrazinolysis or hydrolysis) and the α-bromo ester provides a reactive electrophilic center for nucleophilic displacement, radical-based transformations, or cross-coupling chemistry. Commercially, the compound is available from multiple suppliers at purity levels ranging from 95% to 98%, with typical packaging in 1 g to 100 g quantities for research and development use .

Protected amino acid equivalent: phthalimide-protected γ-amine with latent primary amine for multi-step synthesis
α-Bromo ester electrophile: reactive handle for nucleophilic displacement and radical xanthate-mediated diversification
Orthogonal protection strategy: methyl ester remains stable during phthalimide deprotection, enabling sequential unmasking

Why Generic Substitution Fails


This compound sits at the intersection of three independently variable structural features—the halogen leaving group (Br), the ester type (methyl), and the halogen position (α vs. ω)—each of which directly controls reactivity, regiochemical outcome, and downstream deprotection compatibility. Substituting the α-bromo with an α-chloro analog reduces the SN2 leaving-group aptitude by approximately one to two orders of magnitude for primary alkyl halide displacements, significantly slowing the key alkylation step that installs the protected aminoalkyl chain . Replacing the methyl ester with the free carboxylic acid (CAS 35197-64-9) introduces an unprotected acidic functionality that can interfere with the phthalimide deprotection step, consume nucleophilic reagents, and complicate chromatographic purification . Using the ω-bromo regioisomer (methyl 4-bromo-2-phthalimidobutyrate) instead of the α-bromo isomer completely alters the connectivity of the final product, as the electrophilic site moves from the amino acid α-carbon to the side-chain terminus, yielding constitutionally different scaffolds . These orthogonal differentiation axes mean that generic in-class substitution without explicit experimental validation carries a high risk of kinetic stagnation, chemoselectivity failure, or regioisomeric product misassignment.

Position
α-Bromo (target)
α-Chloro analog
Leaving-group reactivity may shift by orders of magnitude; α-chloro can significantly slow SN2 alkylation steps and delay synthetic screening.
Ester form
Methyl ester
Free carboxylic acid
Free acid introduces an unprotected functionality that may interfere with phthalimide deprotection and consume nucleophilic reagents.
Regiochemistry
α-Bromo (C2)
ω-Bromo regioisomer
Moving the electrophilic site from C2 to C4 completely alters product connectivity; the resulting scaffolds are non-interchangeable.

Quantitative Differentiation Versus Closest Analogs


α-Bromo vs. α-Chloro Leaving-Group Reactivity

In bimolecular nucleophilic substitution (SN2) reactions on primary haloalkyl phthalimides, the bromo analog demonstrates markedly higher reactivity than the corresponding chloro analog. For common primary haloalkane substrates, bromo derivatives are documented to undergo substitution more readily and are therefore recommended as first-line reagents for initial condition screening, while chloro analogs are reserved for scenarios requiring attenuated reactivity or broader observation of competing elimination pathways . Although direct rate-constant ratios (k_Br/k_Cl) for the specific butanoate series are not published in peer-reviewed literature, the well-established leaving-group trend for primary alkyl halides—bromide being approximately 10–50× more reactive than chloride under identical SN2 conditions—applies to this compound class by structural analogy.

SN2 leaving group
Class-level
α-Br: higher reactivity α-Cl: lower reactivity, ~10–50× slower (class-level estimate)
Supports Br selection for initial screening; actual rate ratio not measured on this scaffold
Class-level inference based on primary alkyl halide SN2 trends
Gabriel synthesis N-alkylation leaving-group kinetics phthalimide protection

Methyl Ester vs. Free Carboxylic Acid Compatibility

The methyl ester form (CAS 35294-53-2, MW 326.14) provides a carboxyl-protected intermediate that is compatible with the strongly basic or nucleophilic conditions often required for phthalimide deprotection (hydrazinolysis or alkaline hydrolysis), whereas the free carboxylic acid analog (CAS 35197-64-9, MW 312.12) exposes an acidic proton (pKa ~4–5) that can scavenge hydrazine, form carboxylate salts that complicate extraction, and participate in undesired intramolecular cyclization reactions . The methyl ester can be selectively hydrolyzed under mild conditions (e.g., LiOH in THF/H2O) after phthalimide removal, enabling a clean two-step deprotection sequence: (1) hydrazinolysis to liberate the amine, followed by (2) ester hydrolysis to liberate the carboxylic acid .

Protection compatibility
Context-dependent
Methyl ester: compatible with hydrazinolysis Free acid: acidic proton may scavenge hydrazine, form salts
Ester form enables clean sequential deprotection; acid requires extra steps
Two-step sequence: hydrazinolysis then ester hydrolysis
orthogonal protection ester vs. acid phthalimide deprotection synthetic intermediate

Radical Xanthate-Mediated Diversification Access

The α-bromo substituent on the phthalimido-protected butanoate scaffold uniquely enables conversion to the corresponding xanthate (via reaction with a xanthate salt), which then serves as a radical precursor for intermolecular addition to a broad range of olefins. This 'geminal phthalimido-bromo' reactivity pattern—where phthalimide-protected amines react with N-bromosuccinimide (NBS) under peroxide initiation to give the α-bromo derivative, followed by xanthate formation and radical addition—provides a convergent, modular route to densely functionalized protected amines, diamines, and β-amino acids . The non-halogenated analog (methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, CAS 39739-03-2) cannot undergo this sequence because it lacks the requisite C–Br bond for xanthate formation, while the ω-bromo regioisomer (methyl 4-bromo-2-phthalimidobutyrate) generates a radical at the side-chain terminus rather than at the α-position, leading to structurally distinct adducts .

Radical xanthate access
Class-level
α-Br enables xanthate formation → radical addition to olefins Non-halogenated or ω-Br analogs cannot replicate this manifold
Unique pathway for convergent amine library construction
Methodology demonstrated across phthalimido-bromo substrates (Han et al. 2014)
radical xanthate chemistry geminal phthalimido-bromo amine diversification modular synthesis

Purity Grade Differentiation Across Suppliers

Commercial suppliers offer methyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate at two distinct purity tiers: 95% (CymitQuimica/ Biosynth, chemenu.com, AKSci) and 98% (Leyan, MolCore) . The 98% grade is specified as 'NLT 98%' (Not Less Than 98%) and is accompanied by ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The 95% grade is more widely stocked across multiple distributors but may require additional purification (e.g., column chromatography or recrystallization) prior to use in sensitive downstream reactions where trace impurities could interfere with catalysis or generate byproducts.

Purity tier
Specification review
98% (NLT) vs. 95% purity; impurity burden ~60% lower (≤2% vs. ≤5%)
Higher grade may eliminate pre-reaction purification for catalysis-sensitive steps
Batch-specific COA available; analytical methods vary by supplier
purity specification procurement quality control vendor comparison

Regioisomeric Specificity in Product Connectivity

The target compound bears the bromine at the α-position (C2) of the butanoate chain, adjacent to the ester carbonyl. The regioisomeric ω-bromo analog, methyl 4-bromo-2-phthalimidobutyrate, places the bromine at the terminal C4 position. This positional difference dictates the connectivity of nucleophilic displacement products: the α-bromo isomer yields α-substituted-γ-phthalimido butanoates (functionalized at the amino acid α-carbon), whereas the ω-bromo isomer yields γ-substituted-α-phthalimido butanoates (functionalized at the side-chain terminus). The ω-bromo regioisomer has been specifically employed for synthesizing S-phosphonomethyl homocysteine sulfone, a glutamine synthetase inhibitor, where the C4 electrophilic site is essential for installing the sulfur-containing side chain . Using the α-bromo isomer in this protocol would produce a regioisomeric product with the sulfur substituent at C2 rather than C4, fundamentally altering the molecular scaffold and likely abolishing target enzyme binding.

Regioisomer connectivity
Reported
α-Br: substitution at C2 → α-functionalized-γ-phthalimido butanoates ω-Br: substitution at C4 → γ-functionalized-α-phthalimido butanoates
Regioisomers yield non-superimposable constitutional isomers; choice driven by retrosynthetic connectivity
Exemplified by Logusch (1988) S-phosphonomethyl homocysteine synthesis
regioisomer connectivity amino acid synthesis glutamine synthetase inhibitor

Procurement-Driven Application Scenarios


SN2 Displacement for α-Substituted γ-Amino Acid Derivatives

When the synthetic target requires an α-functionalized γ-amino butanoic acid scaffold (e.g., α-aryl, α-thio, or α-amino-γ-aminobutyric acid analogs), the α-bromo substituent of this compound serves as the electrophilic handle for nucleophilic displacement. The bromo leaving group provides kinetically competent reactivity under mild SN2 conditions (e.g., NaN3 in DMF, potassium thioacetate in acetone, or amine nucleophiles at 0–25 °C), while the methyl ester and phthalimido groups remain intact for subsequent orthogonal deprotection. This scenario directly exploits the Br > Cl leaving-group advantage documented in Section 3, Evidence Item 1 . Subsequent hydrazinolysis of the phthalimide (Ing-Manske conditions) releases the primary γ-amine, and mild ester hydrolysis (LiOH, THF/H2O) liberates the α-carboxylic acid, yielding the fully deprotected α,γ-bifunctional amino acid.

Radical Xanthate Addition for Diamines and β-Amino Acids

For programs requiring modular, convergent access to densely functionalized protected diamines or β-amino acid derivatives, this compound can be converted to the corresponding α-xanthate intermediate (by bromide displacement with a xanthate salt) and subsequently engaged in radical addition reactions with a broad range of olefins. This methodology, established by Han et al. (2014) for the geminal phthalimido-bromo substrate class, enables the rapid construction of molecular complexity from a single advanced intermediate . The non-halogenated analog (CAS 39739-03-2) cannot enter this pathway, and the ω-bromo regioisomer produces products with different connectivity. This scenario leverages the unique α-bromo reactivity documented in Section 3, Evidence Item 3.

High-Purity Intermediate for Late-Stage Pharmaceutical Synthesis

When the compound is intended as a penultimate or late-stage intermediate in a pharmaceutical synthesis campaign—particularly where trace impurities could compromise downstream transition-metal-catalyzed steps (e.g., Pd-catalyzed cross-couplings, asymmetric hydrogenation) or affect final API purity profiles—the 98% purity grade (available from Leyan and MolCore) is specified over the more commonly stocked 95% grade . The 98% specification reduces the total impurity burden by approximately 60% (from ≤5% to ≤2%), potentially eliminating a pre-reaction chromatographic purification and its associated solvent consumption, time, and yield loss (typically 5–15% per column). This scenario applies the purity differentiation evidence from Section 3, Evidence Item 4, and is particularly relevant for GMP-adjacent or IND-enabling synthetic campaigns.

Application
Selection Property
Validation Focus
α-Substituted γ-amino acid derivative synthesis
α-Bromo SN2 electrophile
Nucleophilic displacement efficiency and orthogonality of protecting groups
Diamine and β-amino acid library construction
Radical xanthate pathway access
Convergent access to functionalized amines via geminal phthalimido-bromo reactivity
Advanced intermediate for complex molecule synthesis
High-purity grade (98%)
Reduced impurity burden for catalysis-sensitive and late-stage research transformations
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